molecular formula C20H18O5 B091732 Methyl tanshinonate CAS No. 18887-19-9

Methyl tanshinonate

Cat. No.: B091732
CAS No.: 18887-19-9
M. Wt: 338.4 g/mol
InChI Key: YFDKIHAZVQFLRC-FQEVSTJZSA-N
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Scientific Research Applications

Methyl tanshinonate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

    Biology: It is studied for its role in cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and inflammatory conditions.

    Industry: It is used in the formulation of various pharmaceutical products

Safety and Hazards

The specific safety and hazards of Methyl Tanshinonate are not explicitly mentioned in the retrieved papers. For detailed information, please refer to the Material Safety Data Sheet of this compound .

Future Directions

With the increasing demand for clinical drugs, the traditional method for extracting and separating tanshinones from medicinal plants is insufficient. Therefore, in combination with synthetic biological methods and strategies, it is necessary to analyze the biosynthetic pathway of tanshinones and construct high-yield functional bacteria to obtain tanshinones . This review will systematically present the composition, extraction and separation, pharmacological activities and biosynthesis of tanshinones from S. miltiorrhiza, with the intent to provide references for studies on other terpenoid bioactive components of traditional Chinese medicines and to provide new research strategies for the sustainable development of traditional Chinese medicine resources .

Mechanism of Action

Target of Action

Methyltanshinonate, a tanshinone isolated from Salvia miltiorrhiza (S. miltiorrhiza) Bunge (Lamiaceae), has been identified as a potent inhibitor of the Mpro enzyme in SARS-CoV . This suggests that the Mpro enzyme in SARS-CoV could be a primary target of Methyltanshinonate. The Mpro enzyme plays a crucial role in the life cycle of the virus, making it a potential target for therapeutic interventions.

Mode of Action

Its inhibitory effect on the mpro enzyme suggests that it may interact with this enzyme, thereby disrupting the life cycle of sars-cov

Biochemical Pathways

Given its inhibitory effect on the mpro enzyme, it is likely that it affects the biochemical pathways related to the replication of sars-cov

Pharmacokinetics

The pharmacokinetic properties of Methyltanshinonate, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the literature. Therefore, it is difficult to outline its impact on bioavailability. Future research should focus on understanding these properties to optimize its therapeutic potential .

Result of Action

Its inhibitory effect on the mpro enzyme suggests that it may disrupt the life cycle of sars-cov, potentially leading to a decrease in viral replication

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action . Future research should investigate these factors to optimize the use of Methyltanshinonate as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tanshinonate can be synthesized through various methods. One common approach involves the methanolic extraction of the crude compound from Salvia miltiorrhiza roots, followed by purification using silica gel column chromatography with a dichloromethane-methanol mixture as the elution solvent .

Industrial Production Methods

Industrial production of this compound often involves high-performance liquid chromatography (HPLC) to ensure high purity and yield. This method is preferred due to its efficiency and ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl tanshinonate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of tanshinones, which exhibit different pharmacological activities. For example, hydroxytanshinone and tanshinone IIA are notable derivatives with significant biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Hydroxytanshinone
  • Tanshinone IIA
  • Tanshinone IIB

Uniqueness

Methyl tanshinonate is unique due to its specific molecular structure, which allows it to exhibit a broad range of pharmacological activities. Unlike other similar compounds, it has shown significant potential in reducing both the number and activity of osteoclasts, making it a promising candidate for treating bone resorption diseases .

Properties

CAS No.

18887-19-9

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (6S)-1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate

InChI

InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3/t20-/m0/s1

InChI Key

YFDKIHAZVQFLRC-FQEVSTJZSA-N

Isomeric SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)C(=O)OC

SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC

melting_point

175-176°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of methyl tanshinonate and what is its molecular formula and weight?

A1: this compound is a diterpene quinone with the molecular formula C20H18O5 and a molecular weight of 338.36 g/mol []. Its structure consists of a furan ring fused to a phenanthrene ring system, with a methyl ester group and two ketone groups as substituents [, ].

Q2: Can you elaborate on the reported biological activities of this compound?

A2: this compound has demonstrated antiplasmodial and antitrypanosomal activity in vitro []. It also exhibits inhibitory effects on prostate cancer cell proliferation []. Further research is ongoing to fully understand its therapeutic potential.

Q3: How is this compound synthesized?

A4: this compound can be synthesized through a Diels-Alder reaction of 3-methyl-4,5-benzofurandione with appropriately substituted vinylcyclohexenes [, ]. Ultrasound or high pressure can be used to promote this reaction and improve regioselectivity in favor of the desired isomer [, ].

Q4: What are the common impurities found in this compound preparations?

A5: While this compound is a natural product, impurities may arise during extraction and purification processes. Some identified impurities include sodium this compound sulfonate, sodium tanshinone I sulfonate, sodium 1,2-dehydro tanshinone IIA sulfonate, and sodium przewaquinone A sulfonate [].

Q5: What analytical techniques are employed for the characterization and quantification of this compound?

A6: Various spectroscopic techniques are used to characterize this compound, including UV, IR, MS, 1H NMR, and 13C NMR [, , ]. High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) or mass spectrometry (MS) is commonly used for the separation and quantification of this compound in complex mixtures [, ].

Q6: Are there any studies on the stability of this compound under different conditions?

A6: While specific studies on the stability of this compound are limited within the provided research, it's crucial to investigate its stability under various conditions (temperature, pH, light exposure) to determine proper storage and formulation strategies.

Q7: Has there been any research on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A7: The provided research doesn't delve into detailed PK/PD studies of this compound. Investigating its absorption, distribution, metabolism, and excretion (ADME) profile is vital for understanding its behavior in vivo and guiding potential clinical applications.

Q8: What are the known sources of this compound besides Salvia miltiorrhiza?

A9: Besides Salvia miltiorrhiza, this compound has been isolated from Salvia przewalskii Maxim [, ]. It is also found as a constituent in Salvia trijuga Diels, albeit in a slightly different form known as trijuganone C, which is 15,16-dihydromethyltanshinonate [].

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